PDGFR Tyrosine Kinase Inhibitor II

Vue d'ensemble

Description

D-65476, également connu sous le nom de (5-Butanoate-1H-2-indolyl) (1H-2-indolyl)-méthanone, est un composé bis (1H-2-indolyl)-1-méthanone perméable aux cellules. Il agit comme un inhibiteur hautement sélectif, compétitif vis-à-vis de l'ATP et réversible de la tyrosine kinase du récepteur du facteur de croissance dérivé des plaquettes. Ce composé est principalement utilisé dans l'étude des processus de phosphorylation et de déphosphorylation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de D-65476 implique la réaction de dérivés d'indole dans des conditions spécifiques. La voie de synthèse détaillée comprend :

Matériels de départ : Dérivés d'indole et acide butanoïque.

Conditions de réaction : La réaction est généralement réalisée en présence d'un catalyseur et dans des conditions contrôlées de température et de pression.

Méthodes de production industrielle

La production industrielle de D-65476 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités de matières premières sont mises en réaction dans des réacteurs industriels.

Optimisation : Les conditions de réaction sont optimisées pour un rendement et une pureté maximaux.

Purification et emballage : Le composé est purifié et emballé sous gaz inerte pour éviter sa dégradation.

Analyse Des Réactions Chimiques

Types de réactions

D-65476 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir D-65476 en formes réduites.

Substitution : Les cycles indoles dans D-65476 peuvent subir des réactions de substitution avec divers réactifs.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de D-65476 .

Applications de la recherche scientifique

D-65476 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans l'étude des processus de phosphorylation et de déphosphorylation.

Biologie : Investigations sur son rôle dans l'inhibition de la tyrosine kinase du récepteur du facteur de croissance dérivé des plaquettes et de la tyrosine kinase 3 de type Fms.

Médecine : Exploration de son potentiel dans le traitement de maladies telles que la leucémie en inhibant la prolifération de cellules transfectées par TEL-Flt3.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme outil de recherche dans la découverte de médicaments

Mécanisme d'action

D-65476 exerce ses effets en inhibant l'activité de la tyrosine kinase du récepteur du facteur de croissance dérivé des plaquettes et de la tyrosine kinase 3 de type Fms. Il entre en compétition avec l'ATP pour se lier au site actif de ces kinases, empêchant ainsi leur phosphorylation et leur activation subséquente. Cette inhibition conduit à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans certains types de cellules .

Applications De Recherche Scientifique

Cancer Therapy

PDGFR inhibitors are primarily explored in cancer therapy due to their role in tumor growth and metastasis. The following table summarizes key studies involving PDGFR inhibitors in cancer treatment:

Case Study: Tandutinib in Glioblastoma

In a feasibility study, patients with recurrent glioblastoma received tandutinib prior to surgical resection. Although the drug penetrated the blood-brain barrier effectively, the study was halted due to insufficient efficacy in achieving progression-free survival at six months .

Vascular Biology and Pulmonary Hypertension

The inhibition of PDGF signaling has also been investigated for treating pulmonary arterial hypertension (PAH). The following table outlines clinical studies assessing the impact of PDGFR inhibitors on PAH:

Case Study: Imatinib for PAH

In the IMPRES study, imatinib was shown to significantly improve exercise capacity and decrease pulmonary vascular resistance in patients with PAH, although it was associated with higher rates of adverse events .

Fibrosis and Tissue Repair

Recent research has highlighted the role of PDGF signaling in fibrogenesis. Studies involving cholangiocytes and fibroblasts have demonstrated that PDGF and its receptors contribute significantly to biliary tract fibrosis .

Mécanisme D'action

D-65476 exerts its effects by inhibiting the activity of platelet-derived growth factor receptor tyrosine kinase and Fms-like tyrosine kinase 3. It competes with ATP for binding to the active site of these kinases, thereby preventing their phosphorylation and subsequent activation. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in certain cell types .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteur I de la tyrosine kinase du PDGFR : Un autre inhibiteur de la tyrosine kinase du récepteur du facteur de croissance dérivé des plaquettes présentant des propriétés similaires.

Inhibiteur de Flt3 : Composés tels que D-64406 qui inhibent la tyrosine kinase 3 de type Fms

Unicité

D-65476 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur à la fois de la tyrosine kinase du récepteur du facteur de croissance dérivé des plaquettes et de la tyrosine kinase 3 de type Fms. Sa capacité à sensibiliser les cellules à l'apoptose induite par les radiations et à inhiber la prolifération de cellules transfectées par TEL-Flt3 en fait un outil précieux dans la recherche scientifique .

Activité Biologique

PDGFR Tyrosine Kinase Inhibitor II , also known as CAS 249762-74-1, is a small molecule that targets the platelet-derived growth factor receptor (PDGFR) signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, migration, and angiogenesis. This compound has garnered attention for its potential therapeutic applications in cancer and other diseases characterized by aberrant PDGFR activity.

PDGFR is a receptor tyrosine kinase that, upon binding to its ligands (PDGF-A, PDGF-B), undergoes autophosphorylation and activates downstream signaling pathways involved in cell growth and survival. This compound functions by inhibiting this autophosphorylation process, thereby blocking the associated signaling cascades. The inhibition of PDGFR activity can lead to reduced tumor growth and metastasis, particularly in cancers where PDGF signaling is upregulated.

Inhibition Studies

Research has demonstrated that this compound effectively inhibits PDGFR phosphorylation and downstream signaling. For instance:

- In vitro studies show that the inhibitor can significantly reduce PDGF-induced migration and proliferation of vascular smooth muscle cells (VSMCs) with IC50 values around 0.18 µM for PDGFR-β inhibition .

- In vivo studies using animal models have indicated that treatment with this inhibitor resulted in a substantial decrease in neointimal formation after vascular injury, suggesting its potential utility in preventing restenosis following angioplasty .

Comparative Efficacy

The efficacy of this compound can be compared with other known inhibitors such as imatinib and dasatinib. For example:

| Compound | Targeted Receptor | IC50 (µM) | Effectiveness |

|---|---|---|---|

| This compound | PDGFR-β | 0.18 | High |

| Imatinib | PDGFR-β | 0.1 | Moderate |

| Dasatinib | PDGFR-β | 0.067 | Very High |

This table illustrates that while all three compounds target PDGFR-β, dasatinib exhibits the highest potency.

Case Study 1: Osteosarcoma Treatment

In a study focused on osteosarcoma cells, it was found that selective inhibition of the PDGFR by STI571 (a related inhibitor) led to significant apoptosis of cancer cells in vitro. Although tumor size did not significantly differ between treatment groups in vivo, the study underscored the potential of targeting PDGFR pathways for therapeutic intervention in bone cancers .

Case Study 2: Atherosclerosis and Restenosis

A clinical investigation revealed that CGP 53716, another specific PDGFR inhibitor, effectively reduced smooth muscle cell migration and proliferation in vitro and limited neointimal hyperplasia in vivo following arterial injury. The results indicated a marked reduction in the intima/media ratio after treatment with CGP 53716, emphasizing the role of PDGFR inhibition in vascular remodeling diseases .

Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

- Anti-Angiogenic Properties : The compound has been shown to inhibit angiogenesis induced by PDGF-BB by more than 70% at low doses (3 mg/kg) in animal models .

- Long-lasting Effects : The inhibition of receptor autophosphorylation was noted to be rapid but reversible within minutes after drug removal, indicating potential for therapeutic applications where transient inhibition may be beneficial .

- Combination Therapies : Studies suggest that combining PDGFR inhibitors with traditional chemotherapeutics enhances anti-tumor efficacy, as seen with imatinib's effect on chronic myeloid leukemia treatment .

Propriétés

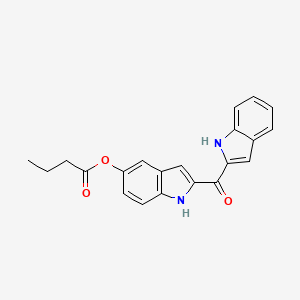

IUPAC Name |

[2-(1H-indole-2-carbonyl)-1H-indol-5-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-2-5-20(24)26-15-8-9-17-14(10-15)12-19(23-17)21(25)18-11-13-6-3-4-7-16(13)22-18/h3-4,6-12,22-23H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDUJGOCEPWCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.